3-Chloropentane is an organic compound with the chemical formula and a molecular weight of 106.594 g/mol. It is classified as a chlorinated alkane, specifically a secondary alkyl halide, where the chlorine atom is attached to the third carbon of the pentane chain. The compound is known for its structural formula, which can be represented as follows:
textCl |CH3-CH2-CH-CH2-CH3
The compound is also referred to by other names such as 1-ethylpropyl chloride and has a CAS Registry Number of 616-20-6. Its physical properties include a boiling point of approximately 370.7 K and a melting point of 168 K .
3-Chloropentane can be synthesized through several methods:
3-Chloropentane finds applications in various fields:
Interaction studies involving 3-chloropentane often focus on its reactivity with nucleophiles and electrophiles. Research indicates that its reactivity profile can vary significantly based on the reaction conditions (e.g., solvent polarity, temperature). For instance, studies have shown that it reacts more readily in polar aprotic solvents compared to non-polar solvents, enhancing nucleophilic attack efficiency .
Several compounds share structural similarities with 3-chloropentane, including:
Compound Name | Formula | Unique Features |
---|---|---|
1-Chloropentane | C5H11Cl | Chlorine at the terminal carbon |
2-Chloropentane | C5H11Cl | Chlorine at the second carbon |
2-Chloro-2-methylpropane | C5H11Cl | Tertiary structure leading to different reactivity |
1-Bromopentane | C5H11Br | Bromine instead of chlorine; different reactivity patterns |
Pentan-2-one | C5H10O | Ketone functional group alters reactivity |
Uniqueness of 3-Chloropentane: What differentiates 3-chloropentane from its analogs is its secondary carbon structure which influences its reactivity profile towards nucleophilic substitution and elimination reactions. The presence of chlorine at this position allows for specific reaction pathways that are not available for primary or tertiary halides .
The industrial production of 3-chloropentane employs several well-established synthetic methodologies, each offering distinct advantages in terms of yield, selectivity, and economic viability. The compound, with the molecular formula C₅H₁₁Cl and Chemical Abstracts Service registry number 616-20-6, exhibits specific physical properties that influence its production parameters [2] [3]. The boiling point of 97.55°C and density of 0.8854 g/cm³ are critical parameters that govern distillation and separation processes in industrial settings [2] [3].
Large-scale synthesis predominantly utilizes continuous processes designed to maximize throughput while maintaining product quality. Industrial facilities typically employ specialized reactor systems capable of handling exothermic chlorination reactions with precise temperature control [4] [5]. The production infrastructure includes jet loop reactors that enhance mixing efficiency and facilitate effective heat dissipation, which is particularly crucial for maintaining optimal reaction conditions during large-scale chlorination processes .
The industrial approach emphasizes process intensification through the integration of multiple reaction and separation stages within a single production train. This methodology reduces capital expenditure and operational costs while improving overall process efficiency [7] [8]. Contemporary industrial protocols incorporate advanced process control systems that monitor critical parameters such as temperature, pressure, and reactant flow rates to ensure consistent product quality and minimize the formation of undesired byproducts.
Safety considerations play a paramount role in industrial-scale synthesis protocols. The handling of chlorine gas and other hazardous reagents requires sophisticated containment systems and emergency response procedures [4]. Industrial facilities implement comprehensive safety management systems that include gas detection networks, automated shutdown procedures, and specialized ventilation systems designed to handle corrosive chlorine vapors.
Catalytic addition reactions involving hydrogen chloride represent a highly selective and controlled approach to 3-chloropentane synthesis. The hydrohalogenation of pentene isomers, particularly pent-2-ene, with hydrogen chloride yields approximately equal quantities of 2-chloropentane and 3-chloropentane [9]. This reaction follows Markovnikov's rule, where the hydrogen atom adds to the carbon with the greater number of hydrogen substituents, while the chloride ion adds to the carbon with fewer hydrogen substituents [10].
The mechanism involves the formation of carbocation intermediates through electrophilic addition. The process begins with the heterolytic cleavage of the hydrogen chloride bond, generating a proton that attacks the alkene double bond [10]. The resulting carbocation intermediate subsequently combines with the chloride anion to form the final chloroalkane product. The reaction efficiency depends significantly on the stability of the carbocation intermediate, with secondary carbocations being more stable than primary ones.
Alternative catalytic approaches utilize Lewis acid catalysts to enhance reaction rates and selectivity. Zinc chloride serves as an effective catalyst in the reaction of alcohols with hydrogen chloride [11]. In this process, 3-pentanol reacts with hydrochloric acid in the presence of anhydrous zinc chloride to produce 3-chloropentane. The zinc chloride catalyst facilitates the protonation of the hydroxyl group, making it a better leaving group and enabling nucleophilic substitution by chloride ions.
The use of phosphorus trichloride represents another catalytic approach for synthesizing chloroalkanes from alcohols [12] [13]. In this method, 3-pentanol is treated with phosphorus trichloride in excess dimethylformamide. The reaction proceeds through the formation of an alkoxyphosphorus intermediate, which subsequently undergoes nucleophilic substitution to yield the desired chloroalkane product [12] [13].
Temperature optimization constitutes a critical aspect of 3-chloropentane synthesis, particularly in free-radical chlorination processes. Research demonstrates that temperature significantly influences both reaction rates and product selectivity [14] [15] [16]. At moderate temperatures (25-80°C), photochemical chlorination of pentane yields high selectivity for secondary hydrogen abstraction, favoring 3-chloropentane formation [15] [17]. However, as temperature increases to 300-600°C, the relative reactivity differences between primary and secondary hydrogen atoms diminish, resulting in decreased selectivity [16].
The temperature dependence of free-radical chlorination follows established kinetic principles. At lower temperatures, the activation energy differences between primary and secondary hydrogen abstraction become more pronounced, leading to enhanced selectivity for secondary positions [14] [16]. Conversely, elevated temperatures provide sufficient thermal energy to overcome activation barriers for all hydrogen positions, resulting in more statistical product distributions.
Pressure optimization varies significantly depending on the specific synthetic pathway employed. For gas-phase chlorination reactions, pressures ranging from atmospheric to several atmospheres are typically employed [4] [14]. Higher pressures can increase reaction rates by enhancing molecular collision frequencies, but may also promote undesired side reactions. In contrast, reduced pressure conditions (12 mm Hg) are employed for distillation of heat-sensitive compounds to prevent thermal decomposition [18].
Catalyst selection and optimization represent crucial factors in achieving high yields and selectivity. Zinc chloride demonstrates exceptional effectiveness in alcohol-to-chloroalkane conversions, with optimal concentrations typically ranging from catalytic amounts to stoichiometric quantities [19] [11]. The catalyst functions by coordinating with the hydroxyl oxygen, thereby increasing the electrophilicity of the carbon center and facilitating nucleophilic attack by chloride ions.
Lewis acid catalysts, including aluminum chloride and zinc chloride, have been extensively studied for their ability to promote chlorination reactions under mild conditions [20] [8]. These catalysts operate through coordination with electron-rich centers, thereby activating substrates toward nucleophilic or electrophilic attack. The optimization of catalyst loading requires careful balance between reaction rate enhancement and catalyst cost considerations.
Byproduct formation represents an inherent challenge in 3-chloropentane synthesis, necessitating sophisticated separation and purification strategies. Free-radical chlorination of pentane inevitably produces mixtures of monochlorinated isomers, including 1-chloropentane, 2-chloropentane, and 3-chloropentane [15]. The relative proportions of these isomers depend on reaction conditions, with temperature being a particularly influential factor.
Fractional distillation serves as the primary separation technique for chloropentane isomers, exploiting the differences in boiling points between these compounds [18] [21]. The process requires careful optimization of column design, reflux ratios, and distillation rates to achieve acceptable separation efficiency. Industrial distillation systems typically employ packed columns or plate columns with multiple theoretical stages to ensure adequate separation [22] [18].
The 3-chloropentane fraction obtained from initial distillation may contain trace impurities that require additional purification steps. Steam distillation represents an effective method for removing water-soluble impurities and achieving higher purity levels [18]. This technique exploits the volatility of organic compounds in the presence of steam, allowing separation at temperatures below the normal boiling point of the compound.
Liquid-liquid extraction provides an alternative approach for purification, particularly when dealing with polar impurities or acidic contaminants [23]. The selection of appropriate extraction solvents depends on the nature of the impurities and the desired purity level. Common extraction solvents include pentane, hexane, and other non-polar hydrocarbons that preferentially dissolve organic compounds while leaving polar impurities in the aqueous phase [23] [24].
Advanced purification techniques may employ reactive extraction methods, particularly when dealing with sulfur-containing impurities or other reactive contaminants [25]. These processes utilize chemical reactions to convert impurities into more easily separable forms, thereby achieving higher purity levels than conventional physical separation methods alone.
Quality control and analytical monitoring play essential roles in byproduct management. Gas chromatography represents the standard analytical technique for monitoring product purity and identifying trace impurities [26] [27]. The method provides excellent resolution for separating chloropentane isomers and quantifying their relative concentrations with high precision.
The thermodynamic properties of 3-chloropentane reflect its molecular structure and intermolecular interactions. Multiple experimental determinations have established consistent values across different research groups and measurement conditions.
3-Chloropentane exhibits a normal boiling point of 98.3°C at standard atmospheric pressure (760 mmHg) [1]. Alternative measurements report values of 97.55°C and 370.65 K (97.5°C) [2], demonstrating excellent agreement among independent sources. The NIST WebBook compilation provides the most comprehensive dataset, reporting values ranging from 368.05 K to 370.94 K, with associated uncertainties of ±0.3 K to ±4.0 K [2] [4]. This boiling point is intermediate among the chloropentane isomers, with 1-chloropentane showing a higher value (108.2°C) and 2-chloropentane displaying a similar value (97.6°C) .
The melting point of 3-chloropentane has been determined as 168 K (-105°C) [2] [4]. This relatively low melting point indicates weak intermolecular forces in the solid state, consistent with the molecular structure of a moderately polar secondary alkyl halide. The large temperature range between melting and boiling points (approximately 272 K difference) suggests significant molecular motion and moderate intermolecular interactions in the liquid phase.
The vapor pressure of 3-chloropentane follows typical temperature dependence patterns for organic liquids. At 25°C, the vapor pressure reaches 46.2 mmHg (6.17 kPa) [6], indicating moderate volatility at ambient conditions. The vapor pressure data can be modeled using the Antoine equation with parameters derived from experimental measurements across the temperature range of 271-395 K [4]. The relationship follows: ln(P_vap) = A + B/(T + C), where experimental coefficients provide accurate predictions for industrial and research applications.
Temperature-dependent vapor pressure data demonstrates an exponential relationship, with values increasing from 1.33 kPa at -2°C to 101.3 kPa at the normal boiling point [4]. This behavior is consistent with the Clausius-Clapeyron equation and indicates normal liquid behavior without anomalous phase transitions.
The enthalpy of vaporization has been determined as 36.50 kJ/mol at 349.5 K [4], providing insight into the strength of intermolecular forces in the liquid phase. This value is consistent with secondary alkyl chlorides and reflects the combined effects of van der Waals forces and dipole-dipole interactions from the carbon-chlorine bond.
The spectroscopic characteristics of 3-chloropentane provide detailed structural information and serve as analytical fingerprints for compound identification and purity assessment.
Carbon-13 Nuclear Magnetic Resonance: The ¹³C NMR spectrum of 3-chloropentane exhibits characteristic signals in the aliphatic region (0-60 ppm) [7] [8]. The carbon bearing the chlorine substituent appears significantly downfield (50-70 ppm range) due to the deshielding effect of the electronegative chlorine atom [7]. The remaining carbons appear in the typical alkane region (10-40 ppm), with methyl carbons showing upfield signals and methylene carbons displaying intermediate chemical shifts [8].
The compound shows five distinct carbon signals corresponding to its five-carbon skeleton, with the C-3 carbon (chlorine-bearing) exhibiting the most characteristic downfield shift. Integration patterns and multiplicity analysis in proton-coupled spectra confirm the structural assignment [7].
Proton Nuclear Magnetic Resonance: The ¹H NMR spectrum displays characteristic multipicity patterns typical of secondary alkyl halides [8]. The proton on the carbon bearing chlorine (H-3) appears as a quintet around 4.0-4.2 ppm due to coupling with adjacent methylene protons. Methylene protons (CH₂) appear as complex multiplets in the 1.5-2.5 ppm region, while terminal methyl groups show characteristic triplets around 1.0-1.3 ppm [8].
The infrared spectrum of 3-chloropentane exhibits several diagnostic absorption bands characteristic of alkyl halides [9] [10] [11]. C-H stretching vibrations appear in the 2850-3000 cm⁻¹ region, with multiple bands corresponding to methyl and methylene C-H bonds [9] [10]. The C-Cl stretching vibration occurs in the 800-600 cm⁻¹ range, providing a definitive identification of the chloroalkane functional group [9] [10].
Characteristic absorption frequencies include: CH₃ deformation at 1375-1450 cm⁻¹ (medium intensity), CH₂ deformation at 1465 cm⁻¹ (medium intensity), and C-H bending vibrations in the fingerprint region below 1400 cm⁻¹ [9] [10] [11]. The absence of O-H, C=O, or other functional group absorptions confirms the pure alkyl halide structure.
The mass spectrum of 3-chloropentane displays a molecular ion peak at m/z = 106, corresponding to the molecular weight [12] [13]. Fragmentation patterns follow typical alkyl halide pathways, including alpha-cleavage adjacent to the chlorine-bearing carbon and loss of chlorine radical (M-35) [12] [13] [14].
Common fragment ions include: loss of chlorine (m/z = 71), formation of carbocation fragments through alpha-cleavage, and McLafferty rearrangement products characteristic of secondary alkyl halides [12] [13]. The base peak varies depending on ionization conditions but typically corresponds to the most stable carbocation fragment formed during electron impact ionization.
Isotope patterns reflect the natural abundance of ³⁵Cl and ³⁷Cl isotopes, with the M+2 peak showing approximately 32% relative intensity compared to the molecular ion, confirming the presence of one chlorine atom [13].
The solubility characteristics of 3-chloropentane reflect its moderate polarity and structural features, influencing its behavior in various solvent systems and phase equilibria.
3-Chloropentane demonstrates limited water solubility, with experimental determination showing 2.51 × 10⁻² g per 100 g water at 25°C [15]. This corresponds to a mole fraction of 4.24 × 10⁻⁵, indicating poor aqueous solubility typical of moderately polar organic compounds [15]. The low water solubility results from the predominantly hydrocarbon character of the molecule, with the polar C-Cl bond providing insufficient polarity to overcome the hydrophobic pentyl chain.
The octanol-water partition coefficient (log P) of 3-chloropentane is 2.41 [1], indicating preferential partitioning into the organic phase. This value reflects the compound's lipophilic character and predicts favorable dissolution in biological membranes and organic phases [16]. The partition coefficient places 3-chloropentane in the moderately lipophilic range, suitable for various pharmaceutical and chemical applications requiring membrane permeability.
3-Chloropentane exhibits good solubility in most organic solvents, particularly non-polar and moderately polar systems [17]. Excellent solubility is observed in hydrocarbons (hexane, cyclohexane), aromatic solvents (benzene, toluene), and chlorinated solvents (chloroform, dichloromethane) [18]. Good solubility occurs in alcohols (methanol, ethanol) and ethers (diethyl ether, tetrahydrofuran), while moderate solubility is found in highly polar aprotic solvents (dimethylformamide, dimethyl sulfoxide) [18].
The estimated Hildebrand solubility parameter for 3-chloropentane falls in the range of 8.5-9.5 (cal/cm³)¹/² [19] [20]. This value indicates moderate cohesive energy density and predicts good miscibility with solvents having similar solubility parameters [19]. The Hansen three-dimensional parameters can be estimated as: dispersion component (δD) ≈ 8.2 (cal/cm³)¹/², polar component (δP) ≈ 2.1 (cal/cm³)¹/², and hydrogen bonding component (δH) ≈ 0.5 (cal/cm³)¹/² [21] [19].
The phase behavior of 3-chloropentane in binary and ternary systems follows predictable patterns based on solubility parameter theory [21]. Complete miscibility occurs with solvents having solubility parameters within ±2 units, while partial miscibility develops with larger parameter differences [19] [20]. Temperature effects generally increase miscibility due to increased entropy contributions to mixing free energy.
The chemical reactivity of 3-chloropentane varies significantly depending on the solvent environment, with different mechanisms favored under specific conditions. As a secondary alkyl halide, the compound can undergo nucleophilic substitution and elimination reactions through multiple pathways.
SN1 Pathway: In polar protic solvents (water, alcohols), 3-chloropentane can undergo unimolecular nucleophilic substitution through carbocation formation [22] [23] [24]. The secondary carbocation intermediate is stabilized by hyperconjugation and solvent stabilization, making this pathway viable at elevated temperatures or with weakly nucleophilic conditions [22] [25]. Polar protic solvents facilitate ionization through cation solvation while providing nucleophilic species for substitution.
SN2 Pathway: Polar aprotic solvents (dimethyl sulfoxide, acetone, dimethylformamide) favor bimolecular nucleophilic substitution through concerted backside attack [24] [25] [26]. These solvents effectively solvate the nucleophile while providing minimal stabilization to the developing carbocation, favoring the concerted mechanism [24]. Lower temperatures generally favor SN2 over elimination pathways.
E1 Mechanism: In polar protic solvents at elevated temperatures, 3-chloropentane undergoes elimination through carbocation formation followed by deprotonation [22] [27] [28]. The same carbocation intermediate formed in SN1 reactions can lose a proton to form alkene products, with regioselectivity following Zaitsev's rule [29] [27].
E2 Mechanism: Strong bases in aprotic solvents promote concerted elimination through simultaneous base-promoted deprotonation and chloride departure [30] [29] [31]. The anti-periplanar geometry required for E2 elimination influences product distribution and stereochemistry [30] [25].
Temperature Dependence: Higher temperatures generally favor elimination over substitution for both unimolecular and bimolecular pathways [23] [24] [31]. This effect results from the greater entropy contribution in elimination reactions, making them more favorable at elevated temperatures.
Base Strength and Concentration: Strong, bulky bases promote elimination, while weak nucleophiles favor substitution [30] [24]. The basicity-nucleophilicity relationship varies with solvent, affecting product distribution in competitive reactions [24] [25].
Solvent Polarity Effects: Increasing solvent polarity generally accelerates reactions involving charge separation (SN1, E1) while having minimal effect on concerted processes (SN2, E2) [32] [23]. Dielectric constant and specific solvation effects both contribute to overall rate enhancement [32].
Free Radical Processes: In non-polar solvents under photochemical or thermal initiation, 3-chloropentane can participate in free radical reactions [33] [34] [35]. These processes show minimal solvent dependence, consistent with the uncharged nature of radical intermediates [32] [23].
Catalytic Systems: Lewis acid catalysts in non-coordinating solvents can facilitate ionization and rearrangement reactions [22]. The choice of solvent affects catalyst activity and selectivity through coordination and dielectric effects.
Flammable;Irritant